molecular formula C9H11NO3S B13040085 (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13040085
M. Wt: 213.26 g/mol
InChI Key: CHRSJSYYDNVVMP-QMMMGPOBSA-N
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Description

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral compound featuring a dihydrobenzo[b]furan core with a methylsulfonyl (-SO₂CH₃) substituent at position 6 and an amine (-NH₂) group at the 3R position. Its molecular formula is C₉H₁₁NO₃S (calculated molecular weight: 213.25 g/mol). The methylsulfonyl group enhances electron-withdrawing properties, influencing solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(3R)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

CHRSJSYYDNVVMP-QMMMGPOBSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[C@H](CO2)N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzo[b]furan ring or the methylsulfonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the benzo[b]furan ring or methylsulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, suggests it may modulate biological pathways involved in various diseases.

Case Studies

  • Anticancer Activity: Research indicates that compounds similar to (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibit anticancer properties by inhibiting tumor growth through apoptosis induction. Studies have focused on its efficacy against specific cancer cell lines.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It may protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Research

The pharmacological profile of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is being explored for its effects on neurotransmitter systems. This research could lead to the development of new treatments for psychiatric disorders.

Key Findings

  • Dopaminergic Activity: Investigations into the compound's interaction with dopamine receptors have shown potential implications for treating conditions such as schizophrenia and Parkinson's disease.

Synthetic Chemistry

The synthesis of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves several key steps that can be optimized for industrial production. Methods such as continuous flow chemistry have been proposed to enhance yield and reduce costs.

Synthesis Overview

  • Starting Materials: The synthesis typically begins with readily available precursors from the benzo[b]furan series.
  • Reactions: Key reactions include sulfonation and amination steps that introduce the methylsulfonyl and amine groups.
  • Optimization Techniques: Employing catalytic processes can improve reaction efficiency and scalability.

Mechanism of Action

The mechanism of action of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydrobenzo[B]Furan Family

The closest structural analogs share the dihydrobenzo[b]furan scaffold but differ in substituents. Key examples include:

(3R)-7-Bromo-6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
  • Molecular Formula: C₈H₇BrFNO
  • Molecular Weight : 232.05 g/mol
  • Substituents : Bromo (-Br) at position 7, fluoro (-F) at position 6, and amine (-NH₂) at 3R.
  • Comparison :
    • Electronic Effects : Bromo and fluoro substituents are moderately electron-withdrawing, contrasting with the stronger electron-withdrawing methylsulfonyl group in the target compound.
    • Steric Impact : Bromine’s larger atomic radius may hinder binding in sterically sensitive targets compared to the compact methylsulfonyl group.
    • Solubility : The absence of a polar sulfonyl group in the bromo-fluoro analog likely reduces aqueous solubility relative to the target compound.
Ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylate Derivatives
  • Example Compound : 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (II)
  • Molecular Framework : Contains a dihydrobenzo[b][1,4]dioxine ring (two oxygen atoms) instead of dihydrobenzo[b]furan.
  • Comparison :
    • Ring Flexibility : The dioxine ring’s additional oxygen increases rigidity and alters electron distribution compared to the furan core.
    • Functional Groups : Derivatives often incorporate hydrazide or aryl aldehyde moieties, which are absent in the target compound. These groups expand reactivity but reduce metabolic stability.

Sulfonyl-Containing Compounds

Metsulfuron Methyl Ester
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Feature : Contains a triazine ring linked to a sulfonylurea group.
  • Comparison: Core Structure: The triazine core diverges significantly from dihydrobenzo[b]furan, limiting direct structural comparison.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine C₉H₁₁NO₃S 213.25 -SO₂CH₃ (C6), -NH₂ (C3R) Strong electron-withdrawing, chiral center
(3R)-7-Bromo-6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine C₈H₇BrFNO 232.05 -Br (C7), -F (C6), -NH₂ (C3R) Halogenated, moderate polarity
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide C₉H₁₀N₂O₃ 194.19 -CONHNH₂ (C2), fused dioxine Hydrazide functional group
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine core, sulfonylurea Herbicidal activity

Research Findings and Implications

  • Synthetic Pathways : The synthesis of dihydrobenzo[b]furan derivatives often involves cyclization and functionalization steps. For example, hydrazide intermediates (as in ) are used to introduce nitrogen-based groups, though the target compound’s synthesis remains undocumented in the provided evidence.
  • Chirality : The 3R configuration in the target compound is analogous to bioactive molecules like β-blockers, where stereochemistry dictates receptor binding .

Notes and Limitations

  • Data Gaps: Limited experimental data (e.g., melting points, solubility, bioactivity) are available for the target compound, necessitating further studies.
  • Evidence Constraints : The provided evidence focuses on synthesis () and structural analogs (), with minimal pharmacological data.
  • Stereochemical Specificity : Enantiomeric purity must be validated for accurate comparison, as racemic mixtures could skew activity profiles.

Biological Activity

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzo[b]furan ring and a methylsulfonyl group. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.

  • Molecular Formula : C₉H₁₁N₁O₃S
  • Molecular Weight : 213.26 g/mol
  • CAS Number : 1272753-62-4

The biological activity of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is believed to involve interactions with specific enzymes or receptors, which may modulate their activities. These interactions can lead to various biological effects, making the compound a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibits antimicrobial properties. A study showed that compounds with similar structures demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have suggested that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively .

Study on Antimicrobial Efficacy

A comparative analysis was conducted to evaluate the antimicrobial efficacy of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
Staphylococcus aureus50

These results indicate that the compound has promising antibacterial activity, particularly against Gram-positive bacteria .

Study on Anticancer Activity

In another study focusing on the anticancer effects, (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine was tested on several cancer cell lines. The findings highlighted its potential to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

The unique structure of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine allows for diverse applications compared to structurally similar compounds:

Compound NameKey Features
(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamineDifferent position of methylsulfonyl group
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamineVarying substituents affecting chemical reactivity
5-Amino-2,3-dihydrobenzo[B]furanSimpler structure lacking methylsulfonyl group

This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential .

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